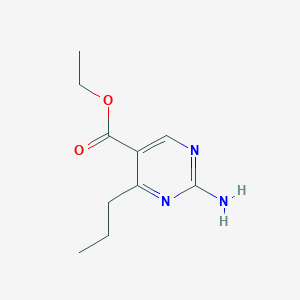

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-3-5-8-7(9(14)15-4-2)6-12-10(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDLUXLMZMKADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380583 | |

| Record name | Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127957-83-9 | |

| Record name | Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and characterization of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific compound, this guide also includes characterization data for the closely related analogue, Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, to serve as a valuable reference.

Synthesis

The primary synthetic route to this compound is through a cyclocondensation reaction. The most commonly cited method involves the reaction of a guanidine salt with a functionalized acrylic acid ester.

General Reaction Scheme

The synthesis proceeds via the reaction of Guanidine acetate with Ethyl 2-butyryl-3-dimethylaminoacrylate in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Guanidine acetate

-

Ethyl 2-butyryl-3-dimethylaminoacrylate

-

Sodium Ethoxide (NaOEt)

-

Absolute Ethanol

Procedure:

-

To a stirred solution of sodium ethoxide in absolute ethanol, add Guanidine acetate and stir until dissolved.

-

To this solution, add Ethyl 2-butyryl-3-dimethylaminoacrylate dropwise at room temperature.

-

The reaction mixture is then stirred for approximately 1 hour.

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is then treated with water and the crude product is filtered, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data:

| Parameter | Value |

| Reported Yield | ~73% |

| Reaction Time | 1 hour |

Characterization

As of the latest literature review, detailed public characterization data for this compound is not available. However, the characterization data for the structurally similar Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No: 81633-29-6) is well-documented and can be used as a reference for spectroscopic analysis.

Characterization Data for Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (Analogue)

The following tables summarize the key characterization data for the methyl analogue. Researchers can expect similar characteristic peaks for the propyl derivative, with predictable shifts in the NMR spectra corresponding to the propyl group.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Solid |

| Melting Point | 222-226 °C |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (Predicted) | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the pyrimidine proton, a singlet for the amino protons, and signals for the methyl group protons. |

| ¹³C NMR (Predicted) | Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the ethyl group carbons, and the methyl group carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), C=N and C=C stretching (pyrimidine ring), and C-H stretching (alkyl and aromatic groups). |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound. |

Note: The predicted NMR data is based on the known spectra of the methyl analogue and standard chemical shift values. Actual experimental values for the propyl derivative may vary slightly.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to a fully characterized product follows a logical sequence of synthesis, purification, and analysis.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, a pyrimidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported data for close structural analogs with in silico predictions to offer a robust profile for research and development purposes. The document details the compound's molecular structure, predicted physicochemical characteristics, a representative synthetic protocol, and discusses its potential biological significance based on the activities of related pyrimidine-5-carboxylate derivatives. This guide is intended to serve as a foundational resource to support further investigation and application of this compound in drug discovery and materials science.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous biological processes. They are core components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of therapeutic agents exhibiting diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The substituent at the 4-position of the pyrimidine ring, in this case, a propyl group, can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and solubility. This guide focuses specifically on this compound, providing a detailed analysis of its chemical and physical properties to facilitate its use in scientific research.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following tables present a combination of known identifiers and computationally predicted physicochemical properties. For comparative purposes, experimental data for the closely related analog, Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, is also provided where available.

General and Predicted Physicochemical Data

| Property | Value (this compound) | Reference |

| Molecular Formula | C10H15N3O2 | N/A |

| Molecular Weight | 209.25 g/mol | N/A |

| CAS Number | 127957-83-9 | N/A |

| Predicted Melting Point | Data not available | N/A |

| Predicted Boiling Point | Data not available | N/A |

| Predicted LogP | Data not available | N/A |

| Predicted pKa | Data not available | N/A |

| Predicted Solubility | Data not available | N/A |

Comparative Physicochemical Data of a Structural Analog

| Property | Value (Ethyl 2-amino-4-methylpyrimidine-5-carboxylate) | Reference |

| Molecular Formula | C8H11N3O2 | |

| Molecular Weight | 181.19 g/mol | |

| CAS Number | 81633-29-6 | |

| Melting Point | 222-226 °C | [1] |

| Boiling Point | 350.5 ± 34.0 °C (Predicted) | [1] |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.47 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of the title compound can be achieved via a condensation reaction between ethyl 2-cyano-3-oxohexanoate and guanidine. This method is a variation of the classical pyrimidine synthesis.

Materials:

-

Ethyl 2-cyano-3-oxohexanoate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (for neutralization)

Procedure:

-

Preparation of Sodium Ethoxide Solution: Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in the prepared sodium ethoxide solution.

-

Addition of Reactant: To the stirred solution, add ethyl 2-cyano-3-oxohexanoate dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid. This will precipitate the crude product.

-

Purification: Filter the crude product, wash it with cold water and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not currently published. However, the broader class of pyrimidine derivatives is well-known for a wide range of pharmacological activities.[2][3]

Derivatives of 2-aminopyrimidine have been reported to exhibit activities such as:

-

Antimicrobial and Antifungal Activity: Many pyrimidine derivatives show potent activity against various strains of bacteria and fungi.[2]

-

Anticancer Activity: The pyrimidine scaffold is a common feature in many anticancer drugs. These compounds can act through various mechanisms, including the inhibition of kinases or interference with DNA synthesis.[4]

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[5]

Based on these general activities, it is plausible that this compound could be a candidate for screening in these therapeutic areas. The propyl group at the C4 position may influence its lipophilicity and steric interactions with biological targets, potentially leading to unique activity profiles.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a hypothetical signaling pathway that this compound might modulate is the MAP kinase pathway, which is often dysregulated in cancer.

References

- 1. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate , 95% , 81633-29-6 - CookeChem [cookechem.com]

- 2. Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. jddtonline.info [jddtonline.info]

"Ethyl 2-amino-4-propylpyrimidine-5-carboxylate molecular structure and formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available data on Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

Molecular Structure and Formula

This compound is a substituted pyrimidine derivative. The core of the molecule is a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This core is functionalized with an amino group at position 2, a propyl group at position 4, and an ethyl carboxylate group at position 5.

Molecular Formula: C₁₀H₁₅N₃O₂

Molecular Weight: 209.24 g/mol

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized below. For comparison, predicted data for the closely related methyl analogue is also included.

| Property | Value (Propyl Derivative) | Predicted Value (Methyl Derivative) |

| CAS Number | 127957-83-9 | 81633-29-6 |

| Molecular Formula | C₁₀H₁₅N₃O₂ | C₈H₁₁N₃O₂ |

| Molecular Weight | 209.24 g/mol | 181.19 g/mol |

| Melting Point | 124-125 °C | 222-226 °C |

| Boiling Point | 396.9±44.0 °C (Predicted) | 350.5±34.0 °C (Predicted) |

| Density | 1.150±0.06 g/cm³ (Predicted) | 1.217±0.06 g/cm³ (Predicted) |

Synthesis and Experimental Protocols

A potential synthetic route, based on the synthesis of analogous 2-amino-4,6-diarylpyrimidine-5-carboxylates, could involve the following key steps:

Caption: A potential synthetic workflow for the target compound.

General Biginelli Reaction Protocol (Adaptable):

-

Reaction Setup: To a solution of an appropriately substituted β-ketoester (in this case, an ethyl ester with a propyl group) and an aldehyde in a suitable solvent (e.g., ethanol or DMF), add urea or a urea equivalent like guanidine.

-

Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid.

-

Reaction Conditions: The mixture is heated, often under reflux, for a period ranging from a few hours to overnight. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity and Potential Applications

The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Derivatives of pyrimidine-5-carboxylate, in particular, have garnered significant interest in drug discovery.

While specific biological data for this compound is not yet published, the broader class of 2-aminopyrimidine derivatives has been reported to exhibit a wide range of pharmacological activities, including:

-

Antihypertensive

-

Antiviral [1]

-

Anticancer

-

Antibacterial

-

Anti-inflammatory

The presence of the 2-amino group and the carboxylic ester at position 5 are key features that can be modified to tune the biological activity and pharmacokinetic properties of these compounds. The propyl group at position 4 will influence the lipophilicity and steric profile of the molecule, which can impact its binding to biological targets.

Given the known activities of related pyrimidine derivatives, this compound represents a valuable scaffold for further investigation in various therapeutic areas. The logical progression for research on this compound would be:

Caption: Logical research workflow for the evaluation of the title compound.

This technical guide serves as a foundational resource for researchers interested in this compound. Further experimental work is required to fully elucidate its physicochemical properties, develop a robust synthetic protocol, and explore its potential as a therapeutic agent.

References

The Multifaceted Biological Activities of Novel 2-Aminopyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal pharmacophore for targeting a wide array of biological targets. In recent years, extensive research has focused on the synthesis and biological evaluation of novel 2-aminopyrimidine derivatives, leading to the discovery of potent agents with diverse therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibiting activities. This technical guide provides a comprehensive overview of these advancements, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of 2-Aminopyrimidine Derivatives

Novel 2-aminopyrimidine derivatives have emerged as promising candidates for cancer therapy, primarily through their action as kinase inhibitors. By targeting specific kinases involved in cancer cell proliferation, survival, and signaling, these compounds offer a targeted approach to cancer treatment.

FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target.[2][3] Several novel 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors.

Table 1: In Vitro Activity of Novel 2-Aminopyrimidine FLT3 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| 9 | FLT3-WT | 56.6 | - | - | [4] |

| FLT3-D835Y | 77.89 | - | - | [4] | |

| 15 | FLT3-WT | 7.42 | MV4-11 | 0.83 | [5] |

| FLT3-D835Y | 9.21 | MOLM-13 | 10.55 | [5] | |

| 30 | FLT3 | 7.2 | - | - | [4] |

| 36 | FLT3 | 1.5 | - | - | [4] |

IC50: Half-maximal inhibitory concentration. WT: Wild-type. D835Y: A common activating mutation.

Upon binding of its ligand (FL), the FLT3 receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival.[2][5][6] Mutations like internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations lead to constitutive activation of the receptor, driving leukemogenesis.[1][3] 2-Aminopyrimidine inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | FLT3 Signaling [reactome.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 2-Amino-4-Alkylpyrimidine-5-Carboxylates: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Among its vast derivatives, the 2-amino-4-alkylpyrimidine-5-carboxylate framework has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of this versatile class of compounds, with a focus on their potential in drug discovery and development.

Synthesis of the 2-Amino-4-Alkylpyrimidine-5-Carboxylate Core

The construction of the 2-amino-4-alkylpyrimidine-5-carboxylate scaffold is most commonly achieved through multicomponent reactions, offering an efficient and convergent approach to this heterocyclic system. The Biginelli reaction and its variations are particularly prominent, involving the condensation of a β-dicarbonyl compound, an aldehyde, and a guanidine derivative.

General Synthetic Workflow

The synthesis typically follows a one-pot procedure where the reactants are combined in a suitable solvent, often with a catalyst, and heated. Microwave-assisted synthesis has gained traction for its ability to significantly reduce reaction times and improve yields.

Representative Experimental Protocol: Microwave-Assisted Biginelli Synthesis

This protocol describes a general and efficient method for the synthesis of 2-aminodihydropyrimidines, which can be subsequently aromatized to the target pyrimidines.

Materials:

-

Aldehyde (1.0 mmol)

-

β-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol)

-

Guanidine hydrochloride (2.0 mmol)

-

Sodium bicarbonate (4.0 mmol)

-

Ethanol (5 mL)

Procedure:

-

A mixture of the aldehyde, β-dicarbonyl compound, guanidine hydrochloride, and sodium bicarbonate is prepared in a microwave-safe reaction vessel.

-

Ethanol is added as the solvent.

-

The vessel is sealed and subjected to microwave irradiation at 120 °C for 10-20 minutes.

-

After cooling to room temperature, cold water is added to the reaction mixture.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 2-amino-4-alkyl-1,4-dihydropyrimidine-5-carboxylate.

-

If the aromatized product is desired and not formed spontaneously, an oxidation step using an appropriate oxidizing agent (e.g., DDQ, iodine) can be performed.

Biological Activities and Structure-Activity Relationships

Derivatives of 2-amino-4-alkylpyrimidine-5-carboxylates have been investigated for a wide array of pharmacological activities, as summarized in the following sections.

Anticancer Activity

This class of compounds has shown significant potential as anticancer agents, with activities demonstrated against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.

| Compound/Derivative | Target Cell Line(s) | IC50 (µM) | Reference |

| 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}-4-(benzylamino)pyrimidine-5-carboxamide (AS1517499) | STAT6 inhibition | 0.021 | [1] |

| Thieno[2,3-d]pyrimidine derivative 3 | MCF-7 | 0.045 | [2] |

| Thieno[2,3-d]pyrimidine derivative 4 | MCF-7 | 0.11 | [2] |

| Thieno[2,3-d]pyrimidine derivative 2 | MDA-MB-231 | 0.16 | [2] |

| Thieno[2,3-d]pyrimidine derivative 4 | MDA-MB-231 | 0.24 | [2] |

| Pyrimidopyrimidine 3b | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [3] |

| Pyrimidopyrimidine 10b | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [3] |

| Pyrimidopyrimidine 10c | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [3] |

| 2-amino-4-chloro-pyrimidine derivative 6 | HCT116 | 89.24 | [4] |

| 2-amino-4-chloro-pyrimidine derivative 6 | MCF7 | 89.37 | [4] |

Antimicrobial Activity

Several 2-amino-4-alkylpyrimidine-5-carboxylate derivatives have been reported to possess antibacterial and antifungal properties. Their mechanism of action can involve the inhibition of essential microbial enzymes.

| Compound/Derivative | Target Organism(s) | Activity/IC50 (µg/mL) | Reference |

| 3-acetylcoumarin derivative 3ACDT | Staphylococcus aureus | 58.60 | [5] |

| 3-acetylcoumarin derivative 3ACDT | Pseudomonas aeruginosa | 95.21 | [5] |

| Pyrimidopyrimidine derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent activity for several derivatives | [3] |

Enzyme Inhibition

The 2-aminopyrimidine scaffold is a versatile pharmacophore for designing enzyme inhibitors. Derivatives have shown potent inhibitory activity against various enzymes, including kinases, α-glucosidase, and α-amylase.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}-4-(benzylamino)pyrimidine-5-carboxamide (AS1517499) | STAT6 | 0.021 | [1] |

| 2-amino-4,6-diarylpyrimidine 4p | α-glucosidase | 0.087 | [6] |

| 2-amino-4,6-diarylpyrimidine 4p | α-amylase | 0.189 | [6] |

| 2-amino-4,6-diarylpyrimidine 6p | α-glucosidase | 0.095 | [6] |

| 2-amino-4,6-diarylpyrimidine 6p | α-amylase | 0.214 | [6] |

| Thieno[2,3-d]pyrimidine 2 | Human Thymidylate Synthase | 0.054 | [7] |

| Thieno[2,3-d]pyrimidine 2 | Human Dihydrofolate Reductase | 0.019 | [7] |

Adenosine Receptor Antagonism

A series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles have been developed as potent and selective antagonists of the A1 adenosine receptor. The structure-activity relationship studies have highlighted the importance of substituents at the 2, 4, and 6 positions of the pyrimidine ring for affinity and selectivity.

| Compound Subset | Number of Derivatives | Yield Range (%) | Biological Target | Reference |

| 18, 19, 20 | 108 | 45-89 | Adenosine Receptors | [8] |

Signaling Pathway Inhibition: A Case Study of STAT6

Several 2-amino-pyrimidine derivatives have been identified as potent inhibitors of the STAT6 signaling pathway. STAT6 is a key transcription factor in the IL-4/IL-13 signaling cascade, which plays a crucial role in allergic and inflammatory responses. Inhibition of STAT6 is a promising therapeutic strategy for diseases such as asthma and atopic dermatitis.

Conclusion and Future Perspectives

The 2-amino-4-alkylpyrimidine-5-carboxylate scaffold and its derivatives represent a highly versatile and promising class of compounds for drug discovery. The synthetic accessibility through efficient multicomponent reactions allows for the rapid generation of diverse chemical libraries. The broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, underscores the therapeutic potential of this privileged core.

Future research in this area should focus on:

-

Lead Optimization: Further derivatization and structure-activity relationship studies to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Mechanism of Action Studies: In-depth biological investigations to elucidate the precise molecular mechanisms underlying the observed activities.

-

Exploration of New Biological Targets: Screening of 2-aminopyrimidine libraries against a wider range of biological targets to uncover new therapeutic applications.

-

Development of Drug Delivery Systems: Formulation studies to improve the bioavailability and targeted delivery of promising candidates.

The continued exploration of the 2-amino-4-alkylpyrimidine-5-carboxylate chemical space is poised to yield novel therapeutic agents for a variety of diseases, making it a continued area of high interest for the pharmaceutical and medicinal chemistry communities.

References

- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, with the Chemical Abstracts Service (CAS) number 127957-83-9 , is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. As such, derivatives like this compound are of significant interest to researchers in medicinal chemistry and drug development for their potential as intermediates in the synthesis of novel therapeutic agents. This technical guide provides a summary of the available information on this compound, its chemical identity, potential suppliers, and a generalized framework for its synthesis and potential biological context.

Chemical Identity and Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer some of its properties based on its structure and data from closely related analogs. For comparative purposes, the properties of the well-characterized methyl analog, Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 81633-29-6), are presented below. Researchers should use these values as estimations and verify them experimentally for the propyl derivative.

| Property | Value (for Ethyl 2-amino-4-methylpyrimidine-5-carboxylate) | Reference |

| CAS Number | 81633-29-6 | [1] |

| Molecular Formula | C₈H₁₁N₃O₂ | |

| Molecular Weight | 181.19 g/mol | |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 222-226 °C | [1] |

| Boiling Point (Predicted) | 350.5 ± 34.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.47 ± 0.10 | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Disclaimer: The quantitative data presented above is for the methyl analog (CAS 81633-29-6) and should be considered as an approximation for this compound. Experimental verification is strongly recommended.

Suppliers

A number of chemical suppliers list this compound (CAS: 127957-83-9) in their catalogs. Researchers interested in obtaining this compound can inquire with the following vendors:

-

Dideu Industries Group Limited

-

ZHEJIANG JIUZHOU CHEM CO.,LTD.

-

Tianjin SPHINX SCIENTIFIC LAB

-

Amadis Chemical Co., Ltd.

-

Henan Allgreen Chemical Co.,Ltd.

-

Apollo Scientific

It is advisable to contact these suppliers directly to confirm availability, purity, and lead times.

Experimental Protocols

General Synthesis of 2-Amino-4-alkylpyrimidine-5-carboxylates

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and well-established method for the synthesis of 2-amino-4-alkylpyrimidine-5-carboxylates involves the condensation of an amidine with a suitable three-carbon synthon. A common approach is the reaction of guanidine with an ethyl 2-(alkoxymethylene)-3-oxalkanoate.

Reaction Scheme:

General Synthetic Workflow

Materials:

-

Guanidine hydrochloride or Guanidine carbonate

-

Sodium ethoxide (NaOEt) or another suitable base

-

Ethyl 2-(ethoxymethylene)-3-oxohexanoate (or a similar precursor for the propyl group)

-

Anhydrous ethanol

Procedure:

-

Preparation of Guanidine Free Base (if starting from hydrochloride): A solution of guanidine hydrochloride in ethanol is treated with an equimolar amount of sodium ethoxide. The precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

Reaction Setup: The ethanolic solution of guanidine is added to a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Addition of the Ketoester: An equimolar amount of ethyl 2-(ethoxymethylene)-3-oxohexanoate is added dropwise to the guanidine solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and neutralized with a suitable acid (e.g., acetic acid).

-

Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Disclaimer: This is a generalized protocol and may require optimization for the synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.

Potential Biological Significance and Signaling Pathways

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently found in compounds that act as protein kinase inhibitors.[2] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Specifically, pyrimidine derivatives have been extensively explored as inhibitors of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4]

Upon binding of a growth factor, RTKs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates intracellular signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, which ultimately regulate cell proliferation, survival, and migration.[3][5] Many pyrimidine-based drugs function by competing with ATP for the kinase domain's binding site, thereby inhibiting the phosphorylation cascade.

Given its structure, it is plausible that this compound or its derivatives could be investigated as inhibitors within such signaling pathways.

Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway

The diagram above illustrates a simplified RTK signaling cascade. Pyrimidine derivatives often act as competitive inhibitors at the ATP-binding site of the phosphorylated (active) RTK, thereby blocking downstream signaling and cellular responses like proliferation. This makes them valuable candidates for anticancer drug development.[6]

References

- 1. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate , 95% , 81633-29-6 - CookeChem [cookechem.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For pyrimidine derivatives like Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, which are explored for a wide range of biological activities, understanding their solubility is paramount.[1][2] Poor solubility can lead to challenges in:

-

Synthesis and Purification: Affecting reaction kinetics and the efficiency of crystallization and chromatographic purification.

-

Formulation: Limiting the choice of delivery vehicles and impacting the stability and homogeneity of the final drug product.

-

Bioavailability: Insufficient solubility can lead to poor absorption and, consequently, reduced therapeutic efficacy.[1]

This guide will delve into the standard experimental protocols for accurately measuring the solubility of such compounds.

Quantitative Solubility Data: A Look at Analogous Compounds

Direct, quantitative solubility data for this compound in common organic solvents remains to be published. However, studies on similar pyrimidine derivatives provide valuable context. For instance, research on a series of pyrimidine derivatives has shown that solubility is influenced by the nature of the solvent and the temperature, with solubility generally increasing with a rise in temperature.[3]

To provide a frame of reference, the following table summarizes qualitative and any available quantitative solubility information for structurally related pyrimidine derivatives. It is crucial to note that this data is for analogous compounds and should be used as a general guide only.

| Compound/Derivative Class | Solvent(s) | Solubility Data/Observations | Reference(s) |

| Various Pyrimidine Derivatives | Methanol, N,N-dimethylformamide (DMF), Carbon tetrachloride (CCl4) | The order of solubility was found to be DMF > Methanol > CCl4. Solubility increased with increasing temperature.[3] | [3] |

| Pyrimidine Derivatives | Methanol | Solubility was measured by the gravimetrical method at temperatures from 293.15 K to 313.15 K.[2] | [2] |

| Pyrazolo[3,4-d]pyrimidine derivatives | Water (with polymers) | These compounds are noted to be highly hydrophobic with low water solubility.[4] | |

| General Pyrimidine Derivatives | Polar Solvents | Generally soluble in polar solvents due to the presence of hydrophilic functional groups. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is achieved through well-defined experimental protocols. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[4][5]

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid is equilibrated with a solvent over a sufficient period.[1] The most common method for this determination is the Shake-Flask Method .

Detailed Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[1][2]

-

Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[6][7]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[1][6]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6][7]

-

Data Reporting: The solubility is reported in units such as µg/mL or mol/L.[1]

A variation of this is the Gravimetric Method , which is particularly useful for determining solubility in a single solvent.

Detailed Protocol: Gravimetric Method

-

Saturation: A saturated solution is prepared by adding an excess of the solute to a known mass of the solvent and ensuring equilibrium is reached, as in the shake-flask method.[2][8][9]

-

Sample Withdrawal: A known mass of the clear, saturated solution is carefully withdrawn.[2]

-

Solvent Evaporation: The solvent is evaporated from the withdrawn sample, leaving behind the non-volatile solute.

-

Mass Determination: The mass of the remaining solute is determined.

-

Calculation: The solubility is calculated as the mass of the solute per mass or volume of the solvent.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, dissolved in a concentrated stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.[5][6] This method is often used in high-throughput screening during early drug discovery.[6][7]

Detailed Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in an organic solvent like DMSO.[1]

-

Addition to Solvent: A small volume of the stock solution is added to the test solvent (e.g., an organic solvent or buffer).[1]

-

Incubation: The mixture is incubated for a shorter period (e.g., 1-2 hours) at a constant temperature.[1][6]

-

Precipitation Detection: The formation of a precipitate is detected by methods such as nephelometry (light scattering), UV-Vis spectroscopy, or visual inspection.[6]

-

Quantification: The concentration in the solution phase is determined by analyzing the clear supernatant after centrifugation or filtration.[6]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

While the precise solubility of this compound in various organic solvents is yet to be documented publicly, this guide provides the necessary framework for researchers to determine this crucial parameter. By employing standardized methods such as the shake-flask or gravimetric protocols for thermodynamic solubility, and kinetic assays for high-throughput screening, drug development professionals can generate the data required to advance their research. It is recommended that future work focuses on systematically measuring the solubility of this compound in a range of pharmaceutically relevant solvents and temperatures to build a comprehensive solubility profile. This will undoubtedly aid in the rational design of subsequent formulation and delivery strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

Spectroscopic and Synthetic Insights into Ethyl 2-amino-4-propylpyrimidine-5-carboxylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed experimental protocol for its synthesis is presented. This document aims to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Spectroscopic Data Analysis

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (propyl) | ~0.9 - 1.0 | Triplet | ~7.0 - 7.5 |

| -CH₂- (propyl) | ~1.6 - 1.8 | Sextet | ~7.0 - 7.5 |

| -CH₂- (at C4) | ~2.6 - 2.8 | Triplet | ~7.0 - 7.5 |

| -O-CH₂-CH₃ | ~1.3 - 1.4 | Triplet | ~7.0 - 7.2 |

| -O-CH₂-CH₃ | ~4.2 - 4.4 | Quartet | ~7.0 - 7.2 |

| -NH₂ | ~5.5 - 6.5 | Broad Singlet | - |

| Pyrimidine-H (at C6) | ~8.5 - 8.7 | Singlet | - |

Note: Solvent used for analysis is typically DMSO-d₆ or CDCl₃. Chemical shifts are referenced to TMS (0.00 ppm).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C H₃ (propyl) | ~13 - 14 |

| -C H₂- (propyl) | ~22 - 24 |

| -C H₂- (at C4) | ~35 - 37 |

| -O-CH₂-C H₃ | ~14 - 15 |

| -O-C H₂-CH₃ | ~60 - 62 |

| C2 | ~162 - 164 |

| C4 | ~170 - 172 |

| C5 | ~105 - 107 |

| C6 | ~158 - 160 |

| C=O (ester) | ~165 - 167 |

Note: Solvent used for analysis is typically DMSO-d₆ or CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amino) | 3300 - 3500 | Medium, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1700 - 1720 | Strong |

| C=N and C=C stretch (pyrimidine ring) | 1550 - 1650 | Medium to Strong |

| N-H bend (amino) | 1600 - 1640 | Medium |

| C-O stretch (ester) | 1200 - 1300 | Strong |

Predicted Mass Spectrometry (MS) Data

For this compound (C₁₀H₁₅N₃O₂), the expected molecular weight is approximately 209.25 g/mol .

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Interpretation |

| 209 | [M]⁺ (Molecular ion) |

| 180 | [M - C₂H₅]⁺ |

| 164 | [M - OC₂H₅]⁺ |

| 136 | [M - COOC₂H₅]⁺ |

Synthesis Protocol

The synthesis of this compound can be achieved through a well-established condensation reaction, commonly known as the Biginelli reaction or a related variant. A plausible synthetic route is outlined below.

General Reaction Scheme

A common method for the synthesis of such pyrimidine derivatives involves the three-component reaction of an amidine (or guanidine for a 2-amino group), a β-ketoester, and an aldehyde. For the target molecule, ethyl 2-propyl-3-oxobutanoate would be a key intermediate, which is not commercially available and would need to be synthesized first. A more direct approach would be the condensation of guanidine with a suitable 1,3-dicarbonyl compound.

A potential synthetic pathway is the reaction of guanidine nitrate with ethyl 2-formylhexanoate in the presence of a base like sodium ethoxide.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.

Detailed Methodology

Materials:

-

Guanidine nitrate

-

Ethyl 2-formylhexanoate (to be synthesized from ethyl hexanoate and ethyl formate)

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve clean sodium metal (1.0 eq) in absolute ethanol with stirring.

-

Reaction: To the freshly prepared sodium ethoxide solution, add guanidine nitrate (1.0 eq). Stir the mixture for 30 minutes at room temperature. Subsequently, add a solution of ethyl 2-formylhexanoate (1.0 eq) in absolute ethanol dropwise over a period of 30-60 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and neutralize carefully with dilute hydrochloric acid to pH ~7.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford the pure this compound.

-

Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationship between the different spectroscopic techniques used for the structural elucidation of the target molecule.

Conclusion

While direct experimental data for this compound is sparse, this guide provides a robust predictive framework for its spectroscopic characteristics based on analogous compounds. The detailed synthetic protocol offers a practical starting point for its preparation in a laboratory setting. The provided workflows and logical diagrams serve to streamline the processes of synthesis and characterization for researchers in the field. It is anticipated that this technical guide will facilitate further research and application of this promising heterocyclic compound.

The Dawn of a Heterocycle: A Technical Guide to the Discovery and Synthesis of 2-Aminopyrimidine

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical evolution of 2-aminopyrimidine synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the foundational Pinner synthesis, the principal synthetic routes, and modern advancements in the field. It includes detailed experimental protocols, comparative data on synthetic efficiency, and visualizations of key reaction pathways and workflows.

A Historical Perspective: From Pinner's Pioneering Work to Modern Methodologies

The systematic exploration of pyrimidine chemistry began in 1884 with the seminal work of Adolf Pinner.[1] His pioneering synthesis involved the condensation of ethyl acetoacetate with amidines, laying the groundwork for what would become a cornerstone of heterocyclic chemistry.[1][2] Pinner's method, now known as the Pinner pyrimidine synthesis, provided the first rational approach to constructing the pyrimidine ring, a scaffold that would later be identified as a critical component of nucleic acids and numerous biologically active molecules.[1][3]

Following Pinner's discovery, the "principal synthesis" emerged as a more general and widely adopted method for producing pyrimidines. This approach involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N fragment.[1] Specifically for the synthesis of 2-aminopyrimidines, guanidine is employed as the N-C-N source, reacting with various β-dicarbonyl compounds to yield the desired heterocyclic core.[4]

Over the decades, synthetic methodologies have continuously evolved, driven by the demand for greater efficiency, milder reaction conditions, and broader substrate scope. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of 2-aminopyrimidine derivatives, offering dramatically reduced reaction times and often improved yields compared to conventional heating methods.[5]

Core Synthetic Strategies: From Classical to Contemporary

This section provides a detailed examination of the key synthetic routes to 2-aminopyrimidines, complete with experimental protocols and comparative data.

The Pinner Synthesis: The Genesis of Pyrimidine Chemistry

The Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[2] While historically significant, this method is often limited by the availability of the required amidine precursors.

Experimental Protocol: A Representative Pinner-type Synthesis of a 2-Aminopyrimidine Derivative

-

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 eq)

-

Guanidine hydrochloride (1.1 eq)

-

Sodium ethoxide (1.1 eq)

-

Absolute ethanol

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Guanidine hydrochloride is added to the cooled sodium ethoxide solution and stirred until a homogenous solution is obtained.

-

The 1,3-dicarbonyl compound is then added dropwise to the reaction mixture with continuous stirring.

-

The reaction mixture is heated to reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and neutralized with a suitable acid (e.g., acetic acid).

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

-

The Principal Synthesis: Condensation of β-Dicarbonyl Compounds with Guanidine

This remains one of the most versatile and widely used methods for the synthesis of 2-aminopyrimidines due to the ready availability of both guanidine and a vast array of β-dicarbonyl compounds.[4]

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

-

Materials:

-

Acetylacetone (1.0 eq)

-

Guanidine hydrochloride (1.0 eq)

-

Sodium hydroxide (1.0 eq)

-

Water

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in water.

-

Add guanidine hydrochloride to the sodium hydroxide solution and stir until fully dissolved.

-

To this solution, add acetylacetone dropwise with vigorous stirring.

-

The reaction mixture is then heated at 80-90°C for 3-4 hours.

-

After cooling to room temperature, the precipitated product is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from ethanol to afford pure 2-amino-4,6-dimethylpyrimidine.

-

Table 1: Quantitative Comparison of Classical Synthesis Methods

| β-Dicarbonyl Compound | Amidine/Guanidine Source | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |

| Acetylacetone | Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | 4 | ~75 |

| Ethyl Acetoacetate | Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | 6 | ~70 |

| Malondialdehyde | Guanidine Hydrochloride | Sodium Hydroxide | Water | 3 | ~80 |

Modern Advancements: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 2-aminopyrimidines, often leading to higher yields in significantly shorter reaction times compared to conventional heating.[5]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 2-Aminopyrimidines

-

Materials:

-

Substituted Chalcone (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Sodium hydroxide (2.0 eq)

-

Ethanol or DMF

-

-

Procedure:

-

In a microwave-safe reaction vessel, suspend the substituted chalcone and guanidine hydrochloride in the chosen solvent.

-

Add sodium hydroxide to the mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 100-120°C for 5-15 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and precipitate the product by adding cold water.

-

Collect the product by filtration and recrystallize from a suitable solvent.

-

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminopyrimidines

| Reactants | Method | Reaction Time | Yield (%) |

| Benzaldehyde, Acetophenone, Guanidine | Conventional | 8 h | 75 |

| Benzaldehyde, Acetophenone, Guanidine | Microwave | 10 min | 92 |

| 4-Chlorobenzaldehyde, Acetophenone, Guanidine | Conventional | 10 h | 78 |

| 4-Chlorobenzaldehyde, Acetophenone, Guanidine | Microwave | 12 min | 95 |

Visualizing the Synthesis: Reaction Mechanisms and Workflows

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.

References

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. growingscience.com [growingscience.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

Methodological & Application

One-Pot Synthesis of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive one-pot synthesis protocol for Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The described method is a modification of the Biginelli reaction, a multicomponent reaction known for its efficiency and atom economy. By reacting butyraldehyde, ethyl cyanoacetate, and guanidine hydrochloride under microwave irradiation, the target pyrimidine derivative can be synthesized in a single step. This protocol offers a streamlined and efficient alternative to traditional multi-step synthetic routes, reducing reaction time and simplifying purification. The application of microwave-assisted synthesis further enhances the reaction rate, leading to potentially higher yields and a greener chemical process.

Introduction

Pyrimidine derivatives are a critical class of N-heterocyclic compounds that form the core structure of numerous biologically active molecules, including antiviral, antibacterial, and anticancer agents. The 2-amino-pyrimidine moiety, in particular, is a prevalent feature in many pharmaceutical compounds. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules in drug development pipelines. Traditional methods for the synthesis of such substituted pyrimidines often involve multiple steps, leading to lower overall yields and increased waste. One-pot multicomponent reactions, such as the Biginelli reaction, provide an elegant solution to these challenges by combining three or more reactants in a single reaction vessel to form a complex product.[1] This application note provides a detailed, robust, and reproducible one-pot protocol for the synthesis of this compound, tailored for researchers in organic and medicinal chemistry.

Data Summary

The following table summarizes representative yields for the synthesis of analogous 2-aminodihydropyrimidine-5-carboxylates using a similar one-pot, microwave-assisted Biginelli-type reaction with various aliphatic aldehydes.[2][3] These examples demonstrate the general applicability and efficiency of the method for the synthesis of 4-alkyl-substituted pyrimidine derivatives.

| Aldehyde | β-Dicarbonyl Compound | Amidine Source | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Isovaleraldehyde | Ethyl acetoacetate | Guanidine HCl | Ethanol | 120 | 10 | 75 | [2] |

| Pivalaldehyde | Ethyl acetoacetate | Guanidine HCl | Ethanol | 120 | 10 | 36 | [2] |

| Benzaldehyde | Ethyl acetoacetate | Guanidine HCl | Ethanol | 120 | 10 | 91 | [2][4] |

Experimental Protocol

This protocol is adapted from the general procedure for the microwave-mediated Biginelli cyclocondensation of guanidine with aldehydes and β-dicarbonyl compounds.[2][3]

Materials:

-

Butyraldehyde (Reagent grade, ≥99%)

-

Ethyl cyanoacetate (Reagent grade, 99%)

-

Guanidine hydrochloride (Reagent grade, ≥99%)

-

Sodium bicarbonate (NaHCO₃) (Reagent grade, ≥99.5%)

-

Ethanol (Anhydrous, 200 proof)

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add guanidine hydrochloride (1.5 mmol, 1.0 equiv), sodium bicarbonate (4.0 mmol, 2.67 equiv), butyraldehyde (1.0 mmol, 0.67 equiv), and ethyl cyanoacetate (1.1 mmol, 0.73 equiv).

-

Solvent Addition: Add 5 mL of anhydrous ethanol to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 120°C for 10-20 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vial to room temperature.

-

Isolation: The resulting precipitate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Reaction Workflow

Caption: One-pot synthesis workflow for this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key steps in the proposed Biginelli-type reaction mechanism for the formation of the pyrimidine ring.

Caption: Proposed mechanistic pathway for the pyrimidine synthesis.

References

- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. arts.units.it [arts.units.it]

Application Note and Protocol for the Purification of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the purification of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate using silica gel column chromatography. This method is designed to efficiently separate the target compound from reaction byproducts and unreacted starting materials, yielding a high-purity product suitable for further research and development applications. The protocol outlines the selection of stationary and mobile phases, sample preparation, column packing, and elution procedures. Additionally, this note includes a workflow diagram for the purification process and a table summarizing the expected chromatographic parameters.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds. Synthesis of this molecule can result in a crude mixture containing impurities that must be removed to ensure accurate biological evaluation and to meet the stringent purity requirements for drug development. Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This application note details a robust method for the purification of this compound utilizing normal-phase column chromatography on silica gel. The described protocol is optimized for high resolution and recovery.

Experimental Protocol

This protocol is intended for the purification of a crude sample of this compound. The quantities and column size should be adjusted based on the scale of the purification.

Materials and Reagents

-

Crude this compound

-

Silica gel (230-400 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (optional, for reducing tailing)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass chromatography column

-

Sand (washed)

-

Cotton or glass wool

-

Collection tubes

-

Rotary evaporator

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

-

Prepare several developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude mixture onto TLC plates.

-

Develop the TLC plates in the prepared chambers.

-

Visualize the spots under UV light (254 nm) and/or by staining (e.g., with iodine).

-

The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.

Column Preparation (Slurry Packing Method)

-

Select a glass column of an appropriate size for the amount of crude material to be purified. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm) over the plug.

-

In a separate beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., n-hexane).

-

Gently pour the slurry into the column. Tap the column gently to ensure even packing and to remove any air bubbles.

-

Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.

-

Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the column does not run dry.

Sample Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for better resolution, perform a dry loading:

-

Dissolve the crude product in a volatile solvent.

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

-

Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

-

Carefully add this powder to the top of the prepared column.

-

Elution and Fraction Collection

-

Carefully add the mobile phase to the top of the column.

-

Begin elution with the determined mobile phase composition. A gradient elution is recommended for optimal separation. Start with a less polar mixture (e.g., n-hexane:ethyl acetate 8:2) and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions in appropriately sized test tubes.

-

Monitor the separation by spotting collected fractions on TLC plates and visualizing as described in section 2.2.

-

Combine the fractions containing the pure product.

Product Isolation

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Dry the resulting solid or oil under high vacuum to remove any residual solvent.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following table summarizes the expected chromatographic parameters for the purification of this compound.

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate |

| Initial Mobile Phase | n-Hexane:Ethyl Acetate (8:2, v/v) |

| Final Mobile Phase | n-Hexane:Ethyl Acetate (6:4, v/v) |

| Optional Additive | 0.1% Triethylamine (to reduce peak tailing) |

| Expected Rf of Product | ~0.3 in n-Hexane:Ethyl Acetate (7:3, v/v) |

| Detection Method | UV visualization at 254 nm |

| Expected Yield | >85% (dependent on crude purity) |

| Expected Purity | >98% (by NMR and/or LC-MS) |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for the Recrystallization of 2-Aminopyrimidine-5-carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the recrystallization of 2-aminopyrimidine-5-carboxylate esters, a class of compounds with significant interest in medicinal chemistry and drug development. The purification of these esters is crucial for ensuring the accuracy of biological assays and the quality of downstream applications. The following protocols are based on established methodologies and offer guidance on solvent selection and common recrystallization techniques.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Key Recrystallization Techniques

Two primary techniques are commonly employed for the recrystallization of 2-aminopyrimidine-5-carboxylate esters:

-

Single Solvent Recrystallization: This is the most straightforward method, where the crude solid is dissolved in a minimal amount of a hot solvent and then allowed to cool slowly to induce crystallization.

-

Mixed Solvent (Anti-solvent) Recrystallization: This technique is useful when a single solvent does not provide the desired solubility profile. The compound is dissolved in a "good" solvent in which it is highly soluble, and an "anti-solvent," in which the compound is poorly soluble, is gradually added to induce precipitation and crystallization.

Solvent Selection and Screening

The choice of solvent is critical for successful recrystallization. For 2-aminopyrimidine derivatives, polar protic solvents are often effective. Based on available literature, the following solvents have been successfully used for the recrystallization of related compounds.

Table 1: Common Solvents for Recrystallization of 2-Aminopyrimidine Derivatives

| Solvent System | Compound Type | Observations |

| Ethanol | 2-Aminopyrimidine derivatives | Generally effective for a range of substituted 2-aminopyrimidines. |

| Methanol | 6-amino-5-(chloro(aryl)methyl)pyrimidine-2,4(1H,3H)-dione | Used for the recrystallization of related heterocyclic compounds. |

| Ethanol/Water | Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates | Mixed solvent system can be fine-tuned for optimal solubility.[1] |

| Dichloromethane | Substituted pyrimidines | Useful for slow evaporation techniques to yield high-quality crystals. |

| Ethyl Acetate/Petroleum Ether | Crude reaction mixtures | Often used as a solvent system for chromatographic purification prior to final crystallization. |

Note: The ideal solvent or solvent system for a specific 2-aminopyrimidine-5-carboxylate ester should be determined empirically through small-scale screening experiments.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization from Ethanol

This protocol describes a general procedure for the recrystallization of a 2-aminopyrimidine-5-carboxylate ester using ethanol.

Materials:

-

Crude 2-aminopyrimidine-5-carboxylate ester

-

Ethanol (reagent grade)

-

Erlenmeyer flask

-

Heating source (hot plate or heating mantle)

-

Condenser (optional, to prevent solvent loss)

-

Glass funnel and filter paper or Büchner funnel and vacuum flask

-

Ice bath

Procedure:

-

Dissolution: Place the crude 2-aminopyrimidine-5-carboxylate ester in an Erlenmeyer flask. Add a small amount of ethanol, just enough to cover the solid.

-

Heating: Gently heat the mixture to the boiling point of ethanol while stirring or swirling. Add more hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath for 30-60 minutes.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization using Ethanol/Water

This protocol is suitable for esters that are too soluble in pure ethanol at room temperature.

Materials:

-

Crude 2-aminopyrimidine-5-carboxylate ester

-

Ethanol (reagent grade)

-

Deionized water

-

Erlenmeyer flask

-

Heating source

-

Glass funnel and filter paper or Büchner funnel and vacuum flask

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude ester in a minimal amount of hot ethanol as described in Protocol 1.

-

Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation.

-

Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (using the same ratio as the final recrystallization mixture).

-

Drying: Dry the purified crystals under vacuum.

Visualizing the Recrystallization Workflow

The following diagrams illustrate the logical flow of the described recrystallization protocols.

Caption: Workflow for Single Solvent Recrystallization.

Caption: Workflow for Mixed Solvent Recrystallization.

Troubleshooting

Table 2: Common Recrystallization Problems and Solutions